(R)-2-Methyltetrahydropyran-4-one
Overview
Description
®-2-Methyltetrahydropyran-4-one is an organic compound belonging to the class of tetrahydropyrans It is characterized by a tetrahydropyran ring with a methyl group at the second position and a ketone functional group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Methyltetrahydropyran-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 4-hydroxy-2-methylbutanal. This reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes intramolecular cyclization to form the desired tetrahydropyran ring.
Industrial Production Methods: In an industrial setting, the production of ®-2-Methyltetrahydropyran-4-one may involve the use of continuous flow reactors to ensure precise control over reaction conditions. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed to facilitate the cyclization process. The reaction mixture is typically heated to moderate temperatures (around 60-80°C) to achieve optimal yields.
Types of Reactions:
Oxidation: ®-2-Methyltetrahydropyran-4-one can undergo oxidation reactions to form corresponding carboxylic acids or lactones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The ketone group in ®-2-Methyltetrahydropyran-4-one can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone oxygen can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids, lactones.
Reduction: Alcohols.
Substitution: Amines, thioethers.
Scientific Research Applications
®-2-Methyltetrahydropyran-4-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving tetrahydropyran derivatives.
Industry: ®-2-Methyltetrahydropyran-4-one is used in the production of flavor and fragrance compounds due to its pleasant odor.
Mechanism of Action
The mechanism of action of ®-2-Methyltetrahydropyran-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds with active site residues, facilitating the binding and subsequent reaction. The tetrahydropyran ring provides structural stability and influences the compound’s overall reactivity.
Comparison with Similar Compounds
2-Methyltetrahydrofuran: Similar in structure but lacks the ketone functional group.
4-Hydroxy-2-methyltetrahydropyran: Contains a hydroxyl group instead of a ketone.
2-Methyl-1,3-dioxolane: A cyclic ether with a different ring structure.
Uniqueness: ®-2-Methyltetrahydropyran-4-one is unique due to the presence of both a methyl group and a ketone functional group on the tetrahydropyran ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
(2R)-2-methyloxan-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5-4-6(7)2-3-8-5/h5H,2-4H2,1H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOPUXINXNVMKJ-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)CCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601281473 | |
Record name | (2R)-Tetrahydro-2-methyl-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601281473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82110-22-3 | |
Record name | (2R)-Tetrahydro-2-methyl-4H-pyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82110-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R)-Tetrahydro-2-methyl-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601281473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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